molecular formula C10H10N2S B139250 2-(2-Methylsulfanyl-phenyl)-1H-imidazole CAS No. 139975-95-4

2-(2-Methylsulfanyl-phenyl)-1H-imidazole

Cat. No.: B139250
CAS No.: 139975-95-4
M. Wt: 190.27 g/mol
InChI Key: NJOSRIUYJLYDOW-UHFFFAOYSA-N
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Description

The chemical entity 2-(2-Methylsulfanyl-phenyl)-1H-imidazole is a substituted imidazole derivative that has been identified in scientific research for its potential as a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) . Studies have shown that structurally related 2-methylsulfanyl-1H-imidazole compounds exhibit activity against HIV-1, with the most potent analogs demonstrating efficacy comparable to established therapeutics like Nevirapine . This places the compound as a molecule of interest in antiviral and medicinal chemistry research programs. The imidazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in numerous therapeutic agents . Its derivatives are frequently explored for a wide range of pharmacological applications, including anti-inflammatory, analgesic, antibacterial, and antitumor activities . The inherent physicochemical properties of the imidazole ring, such as its ability to engage in hydrogen bonding and its amphoteric nature, contribute to its significant interaction with various biological targets, particularly enzymes . Research into this specific compound and its analogs is valuable for advancing the understanding of NNRTI mechanisms and for the design of new therapeutic candidates in virology.

Properties

IUPAC Name

2-(2-methylsulfanylphenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-13-9-5-3-2-4-8(9)10-11-6-7-12-10/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOSRIUYJLYDOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569132
Record name 2-[2-(Methylsulfanyl)phenyl]-1H-imidazole
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Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139975-95-4
Record name 1H-Imidazole, 2-[2-(methylthio)phenyl]-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Methylsulfanyl)phenyl]-1H-imidazole
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Foundational & Exploratory

Chemo-Structural Analysis of 2-Aryl Imidazole Thioethers

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacophore Mapping, Synthetic Architectures, and Therapeutic Utility

Executive Summary

The 2-aryl imidazole thioether scaffold represents a privileged structure in medicinal chemistry, distinct from the classical 1-substituted azole antifungals (e.g., clotrimazole). While 1-substituted imidazoles primarily target CYP450 enzymes via heme coordination, the 2-aryl regioisomer profile shifts the pharmacophore towards allosteric modulation of kinases (p38 MAPK) and cytoskeletal proteins (Tubulin).

This technical guide dissects the pharmacophoric properties of this specific chemotype, focusing on the thioether (sulfide) bridge as a critical bioisostere for carbonyl or methylene linkers. We analyze the structural causality behind its binding affinity, provide robust synthetic protocols, and evaluate the metabolic liabilities inherent to the sulfur oxidation state.

Part 1: Structural Anatomy & Pharmacophoric Mapping

The 2-aryl imidazole thioether is defined by three pharmacophoric vectors that drive its Structure-Activity Relationship (SAR).

1. The 2-Aryl "Anchor" (Hydrophobic Interaction)

Unlike 1-N-substituted imidazoles, the 2-aryl group is coplanar or twisted relative to the imidazole ring depending on ortho-substitution.

  • Function: In Tubulin inhibitors (Colchicine binding site), this moiety occupies the hydrophobic pocket usually reserved for the trimethoxyphenyl ring of colchicine or combretastatin A-4.

  • Electronic Effect: Electron-donating groups (EDGs) like -OMe at the para position of the aryl ring enhance the

    
    -electron density, improving 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Trp, Phe) in the binding pocket.
2. The Imidazole Core (H-Bonding & Tautomerism)
  • Donor/Acceptor: The N3 nitrogen acts as a Hydrogen Bond Acceptor (HBA), while the N1-H (if unsubstituted) serves as a Hydrogen Bond Donor (HBD).

  • Tautomeric Shift: The 2-aryl substitution stabilizes the 1H-tautomer. This is critical for target recognition; for instance, kinase hinge binding often requires a specific tautomeric state to form the characteristic bidentate H-bond.

3. The Thioether Linker (The "Soft" Bridge)

Replacing a rigid ketone (benzoyl) or ether linkage with a thioether (-S-) introduces unique physicochemical properties:

  • Bond Angle & Length: The C-S-C bond angle (~90-100°) is more acute than C-O-C (~110°), and the bond length is longer (1.8 Å vs 1.4 Å). This alters the spatial orientation of the distal substituent (R'), allowing the molecule to adopt a "kinked" conformation favorable for deep pocket binding.

  • Lipophilicity: Sulfur is less electronegative and more lipophilic than oxygen. This increases the LogP, enhancing membrane permeability but potentially reducing aqueous solubility.

  • Metabolic Liability: The sulfide is a "soft" nucleophile and highly susceptible to metabolic oxidation (see Section 4).

Pharmacophore Aryl 2-Aryl Ring (Hydrophobic Anchor) Imidazole Imidazole Core (H-Bond Donor/Acceptor) Aryl->Imidazole Electronic Conjugation Target Biological Target (Tubulin/Kinase) Aryl->Target Pi-Pi Stacking Thioether Thioether Linker (-S-) (Flexibility & Lipophilicity) Imidazole->Thioether C4/C5 Attachment Imidazole->Target H-Bonding Distal Distal R-Group (Target Specificity) Thioether->Distal Spatial Orientation Thioether->Target Van der Waals

Caption: Pharmacophoric vector map of 2-aryl imidazole thioethers illustrating the functional role of each structural component in target binding.

Part 2: Synthetic Pathways & Strategic Derivatization

The synthesis of 2-aryl-4-thioether imidazoles requires a strategy that avoids regio-isomeric mixtures. The most robust route involves the Marckwald synthesis followed by electrophilic halogenation and nucleophilic displacement .

Protocol: Synthesis of 2-Aryl-4-(Alkylthio)-1H-Imidazole

Step 1: Constructing the 2-Aryl Imidazole Scaffold

  • Reagents: Aryl aldehyde (1.0 eq), Glyoxal (40% aq, 1.0 eq), Ammonium Acetate (4.0 eq).

  • Conditions: Reflux in Methanol or Acetic Acid for 4–6 hours.

  • Mechanism: Condensation of the aldehyde and glyoxal with ammonia sources to form the imidazole ring.

  • Workup: Pour into ice water, precipitate with NH₄OH, filter, and recrystallize from ethanol.

Step 2: Regioselective C-4 Halogenation

  • Reagents: 2-Aryl-1H-imidazole (1.0 eq), N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.05 eq).

  • Solvent: DMF or Acetonitrile (0 °C to RT).

  • Note: The 4-position is the most electron-rich and accessible for electrophilic aromatic substitution.

  • Purification: Column chromatography (EtOAc/Hexane) to isolate 2-aryl-4-haloimidazole.

Step 3: Thioether Formation (Nucleophilic Displacement)

  • Reagents: 2-Aryl-4-haloimidazole (1.0 eq), Thiol (R-SH) (1.2 eq), Base (K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Catalyst (Optional but recommended): CuI (5 mol%) / 1,10-Phenanthroline (10 mol%) for aryl thiols; simple heating is sufficient for alkyl thiols.

  • Conditions: DMF, 80–100 °C, 4–12 hours under N₂ atmosphere.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (aq) to remove DMF. Dry over Na₂SO₄.

Synthesis Start Aryl Aldehyde + Glyoxal Step1 Cyclization (NH4OAc) (Marckwald) Start->Step1 Inter1 2-Aryl Imidazole Step1->Inter1 Step2 Halogenation (NBS/NIS) Inter1->Step2 Inter2 4-Halo-2-Aryl Imidazole Step2->Inter2 Step3 Thiol Displacement (R-SH, Base, Heat/Cu) Inter2->Step3 Final 2-Aryl-4-Thioether Imidazole Step3->Final

Caption: Step-wise synthetic workflow for generating 2-aryl-4-thioether imidazoles via halogen displacement.

Part 3: Biological Targets & Mechanism of Action[1]
Primary Target: Tubulin Polymerization (Anticancer)

The 2-aryl imidazole thioether scaffold acts as a colchicine site inhibitor .[1]

  • Mechanism: The compound binds to the

    
    -subunit of the tubulin heterodimer.
    
  • Binding Mode:

    • The 2-aryl ring mimics the A-ring of colchicine (hydrophobic interaction).

    • The thioether acts as a flexible spacer, positioning the distal imidazole or alkyl group to interact with the thiol of Cys241 or the backbone of Val238.

    • Result: Steric hindrance prevents the curved-to-straight conformational change required for microtubule assembly, leading to G2/M cell cycle arrest and apoptosis.

Secondary Target: CYP51 (Antifungal)

While less potent than 1-substituted azoles, 2-aryl derivatives can inhibit Lanosterol 14


-demethylase.
  • Mechanism: The imidazole N3 coordinates with the heme iron (Fe) of the enzyme, blocking the binding of oxygen required for the demethylation of lanosterol. The thioether tail occupies the access channel, providing additional binding energy via hydrophobic interactions.

Part 4: The Thioether Linker - A Critical Analysis

The choice of a thioether (-S-) over an ether (-O-) or methylene (-CH₂-) is a strategic medicinal chemistry decision with specific consequences.

PropertyThioether (-S-)Ether (-O-)Implication for Drug Design
Bond Length ~1.81 Å~1.43 ÅS-linkers extend the reach of the distal group, potentially accessing deeper pockets.
Lipophilicity HighModerateThioethers improve passive membrane transport (Brain penetration).
H-Bonding Weak AcceptorStrong AcceptorS is a poor H-bond acceptor; interactions are primarily Van der Waals.
Metabolism High Risk Low RiskS-Oxidation: S

S=O (Sulfoxide)

O=S=O (Sulfone).[2][3]

Metabolic Insight: The rapid oxidation of the thioether to a sulfoxide (chiral) or sulfone by FMO (Flavin-containing monooxygenase) or CYP450 enzymes is the primary liability.

  • Strategic Mitigation: If the thioether is metabolically unstable, it can be pre-oxidized to the sulfone during synthesis. Sulfones are metabolically stable and strong H-bond acceptors, though they are more polar.

Part 5: Experimental Validation Protocols
1. Tubulin Polymerization Assay (Fluorescence Based)
  • Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (DAPI or fluorescent analog) that binds only to polymerized microtubules.

  • Protocol:

    • Prepare Porcine Brain Tubulin (10 µM) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

    • Add test compound (dissolved in DMSO) at varying concentrations (0.1 – 50 µM). Keep DMSO < 1%.

    • Incubate at 37 °C in a fluorescence plate reader.

    • Measure excitation/emission (e.g., 360/450 nm) every 60 seconds for 60 minutes.

    • Data Analysis: Plot fluorescence vs. time. Calculate

      
       (rate of polymerization). Inhibition % = 
      
      
      
      .
2. Metabolic Stability Assay (Microsomal Stability)
  • Objective: Determine the intrinsic clearance and half-life of the thioether.

  • Protocol:

    • Incubate compound (1 µM) with Liver Microsomes (human/mouse, 0.5 mg/mL) and NADPH regenerating system.

    • Time points: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard.

    • Analyze supernatant via LC-MS/MS.

    • Monitor for parent depletion (M+) and metabolite appearance (M+16 for Sulfoxide, M+32 for Sulfone).

References
  • Tubulin Inhibition (ABI Scaffold Analogy)

    • Chen, J., et al. (2012).[4] Discovery of novel 2-aryl-4-benzoyl-imidazole (ABI-III) analogues targeting tubulin polymerization as antiproliferative agents.[4] Journal of Medicinal Chemistry.[4]

  • Thioether Linker Stability

    • Gober, I. N., et al. (2023).[5][6] Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Journal of Peptide Science.[5]

  • Imidazole Synthesis & Activity

    • Al-Soud, Y. A., et al. (2011).[7] Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization.[1][4][7] Bioorganic & Medicinal Chemistry.[8]

  • General Pharmacophore (Antifungal)

    • Borgers, M. (1980).[9] Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases.[9]

Sources

Technical Guide: Structural and Functional Divergence of 2-(2-Methylthiophenyl) vs. 2-(4-Methylthiophenyl) Imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the critical physicochemical and pharmacological distinctions between 2-(2-methylthiophenyl)imidazole (ortho-isomer) and 2-(4-methylthiophenyl)imidazole (para-isomer). While chemically isomeric, the positional variance of the methylthio (-SMe) group dictates profound differences in molecular planarity, solubility, metabolic stability, and ligand-protein binding kinetics.

For drug development professionals, the core distinction lies in conformation : the ortho-isomer adopts a twisted, non-planar geometry due to steric clash, often exploited to induce atropisomer-like selectivity in kinase inhibitors. Conversely, the para-isomer retains planarity, maximizing π-conjugation and packing density, which typically enhances melting point and lattice energy.

Structural & Electronic Landscape

The fundamental differentiator between these two isomers is the inter-ring twist angle , driven by the steric interaction between the phenyl substituent and the imidazole core.

Steric Hindrance & Planarity
  • 2-(4-methylthiophenyl)imidazole (Para): The -SMe group at the C4 position is distal to the imidazole ring connection. This allows the phenyl and imidazole rings to achieve coplanarity, maximizing

    
    -orbital overlap. This extended conjugation system lowers the HOMO-LUMO gap and typically results in a bathochromic shift in UV-Vis absorption.
    
  • 2-(2-methylthiophenyl)imidazole (Ortho): The -SMe group at the C2 position introduces significant steric bulk (Van der Waals radius of Sulfur

    
     1.8 Å). This forces the phenyl ring to rotate out of the imidazole plane to relieve strain between the methylthio group and the imidazole N-H or lone pair. This "ortho-effect" disrupts conjugation and creates a chiral axis (atropisomerism) if the rotation barrier is sufficiently high.
    
Electronic Effects (Hammett Constants)

The -SMe group is an electron donor by resonance (


, 

) but an electron withdrawer by induction (

).
  • Para: Resonance donation is efficient due to planarity, increasing the electron density on the imidazole ring and raising the pKa (more basic).

  • Ortho: Steric twisting decouples the resonance interaction. The inductive withdrawal dominates, potentially lowering the pKa (less basic) compared to the para isomer.

StructuralComparison cluster_0 Ortho-Isomer (Steric Clash) cluster_1 Para-Isomer (Extended Conjugation) Ortho 2-(2-methylthiophenyl)imidazole Non-Planar (Twisted) Steric Steric Repulsion (SMe vs Imidazole NH) Ortho->Steric Causes Electronic_O Inductive Effect Dominates (Resonance Decoupled) Steric->Electronic_O Results in Para 2-(4-methylthiophenyl)imidazole Planar Geometry Conjugation Maximized π-Overlap Para->Conjugation Allows Electronic_P Resonance Donation Active (Higher pKa) Conjugation->Electronic_P Results in

Figure 1: Mechanistic flow illustrating how substituent position dictates geometry and electronic character.

Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The structural differences translate directly into bulk physical properties critical for formulation and purification.

Property2-(2-methylthiophenyl) (Ortho)2-(4-methylthiophenyl) (Para)Causality
Molecular Symmetry Low (

)
High (

or near

)
Position of substituent relative to axis.
Melting Point LowerHigherPara isomers pack more efficiently in the crystal lattice due to symmetry.
Solubility (Polar) HigherLowerDisrupted lattice energy in ortho increases solvation ease.
pKa (Conj. Acid) ~6.5 - 6.8 (Est.)~7.0 - 7.2 (Est.)Ortho twist inhibits resonance stabilization of the protonated cation.
Lipophilicity (LogP) SimilarSimilarIsomers have identical atomic composition; minor variations due to dipole moment.

Synthetic Pathways[10]

While metal-catalyzed couplings (Suzuki-Miyaura) are used for complex derivatives, the Debus-Radziszewski reaction remains the most robust protocol for synthesizing the core scaffold from aldehydes.

Protocol: Modified Debus-Radziszewski

Target: Synthesis of 2-(4-methylthiophenyl)imidazole.

Reagents:

  • 4-(Methylthio)benzaldehyde (1.0 eq)

  • Glyoxal (40% aq. solution, 1.0 eq)

  • Ammonium Acetate (4.0 eq)

  • Solvent: Methanol or Acetic Acid

Step-by-Step Methodology:

  • Condensation: Dissolve 4-(methylthio)benzaldehyde in Methanol (0.5 M).

  • Addition: Add Glyoxal solution slowly at room temperature.

  • Cyclization: Add Ammonium Acetate. The mixture is refluxed for 4–6 hours.

    • Mechanism:[1][2][3] The ammonia (from ammonium acetate) condenses with glyoxal to form a diimine intermediate, which then attacks the aldehyde carbonyl, cyclizing to the imidazole.

  • Workup: Cool the reaction to precipitate the product. If no precipitate forms, remove solvent in vacuo and neutralize with aqueous NaHCO₃.

  • Purification: Recrystallize from Ethanol/Water. The para isomer typically crystallizes readily; the ortho isomer may require column chromatography (DCM/MeOH) due to higher solubility.

SynthesisWorkflow Reagents Aldehyde + Glyoxal + NH4OAc Intermediate Diimine Intermediate Reagents->Intermediate - 2 H2O Cyclization Cyclization (Reflux 4-6h) Intermediate->Cyclization + Aldehyde Workup Neutralization & Precipitation Cyclization->Workup Product 2-Aryl Imidazole Workup->Product

Figure 2: General workflow for Debus-Radziszewski imidazole synthesis.

Pharmacological Implications[6][10][14][15]

Structure-Activity Relationship (SAR)

In kinase inhibitor design (e.g., p38 MAP kinase inhibitors like SB203580), the imidazole ring often serves as the core scaffold.

  • Ortho-Substitution: Used to enforce a specific dihedral angle. This "conformational lock" can improve selectivity by preventing the molecule from adopting the flat conformation required by off-target enzymes.

  • Para-Substitution: Used to probe depth in a hydrophobic pocket. The extended linear vector of the para-SMe group allows interaction with deeper residues (e.g., "gatekeeper" residues).

Metabolic Stability (S-Oxidation)

The methylthio group is a metabolic soft spot, prone to oxidation by FMO (Flavin-containing monooxygenase) and CYP450 enzymes to sulfoxide (-S(=O)Me) and sulfone (-SO₂Me).

  • Ortho-Protection: The steric bulk of the imidazole ring at the ortho position can hinder the enzymatic approach to the sulfur atom, potentially increasing the metabolic half-life (

    
    ) compared to the exposed para-SMe group.
    

References

  • Crystal Structure & Conformation

    • Ambalavanan, P., et al. "Crystal Structures of two Imidazole Derivatives." Mol.[4][5][6][7] Cryst. Liq. Cryst., 2003.[4] (Demonstrates planarity of imidazole and steric twisting of ortho-substituents).

  • Synthesis Methodology

    • "Debus–Radziszewski imidazole synthesis."[8] Wikipedia / Organic Chemistry Portal. (Standard protocol for 2-aryl imidazoles).

  • p38 MAP Kinase Inhibitors (SAR context)

    • Laufer, S. A., et al. "Recent developments of p38α MAP kinase inhibitors as anti-inflammatory agents based on the imidazole scaffolds."[9] Current Medicinal Chemistry, 2013.

  • Metabolic Oxidation

    • "Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl..." Journal of Analytical Toxicology, 2019.

Sources

Methodological & Application

Application Notes & Protocols: Debus-Radziszewski Synthesis of 2-Aryl Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Scientific Overview

The imidazole heterocycle is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and blockbuster drugs.[1] Its prevalence is due to its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor, making it a privileged scaffold in drug design.[1][2] Among the myriad of synthetic routes, the Debus-Radziszewski synthesis, a multicomponent reaction first reported by Heinrich Debus in 1858, remains a versatile and relevant method for constructing the imidazole core.[3][4] This reaction brings together a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to create 2,4,5-trisubstituted imidazoles.[1]

This guide provides an in-depth analysis of the Debus-Radziszewski synthesis with a specific focus on protocols optimized for 2-aryl imidazoles, a class of compounds with significant therapeutic potential, including applications as anticancer and microtubule targeting agents.[3][5] We will explore the reaction mechanism, compare classical and modern protocols, and provide detailed, field-proven methodologies for researchers in drug discovery and chemical development.

Mechanistic Insights

The Debus-Radziszewski reaction is a powerful example of a one-pot, multi-component synthesis.[6][7] While the precise mechanism is not definitively certain, it is generally understood to proceed in two primary stages.[6]

Stage 1: Diimine Formation The reaction initiates with the condensation of the 1,2-dicarbonyl compound (e.g., benzil or phenylglyoxal) with two equivalents of ammonia. The ammonia, often supplied by ammonium acetate, reacts with the carbonyl groups to form a diimine intermediate, releasing two molecules of water.[1][6][7]

Stage 2: Cyclization and Aromatization The diimine intermediate then condenses with an aromatic aldehyde. This step involves the formation of a new carbon-nitrogen bond, followed by cyclization and subsequent dehydration and oxidation (aromatization) to yield the stable 2,4,5-trisubstituted imidazole ring.

The overall transformation is a testament to reaction economy, assembling a complex heterocyclic system from simple, readily available precursors.

Debus_Radziszewski_Mechanism cluster_reactants Reactants Reactants Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Aldehyde Aryl Aldehyde Ammonia Ammonia (2 equiv.) (from NH4OAc) Intermediate Diimine Intermediate Dicarbonyl->Intermediate Condensation (-2 H2O) Product 2-Aryl-4,5-diphenyl-1H-imidazole Aldehyde->Product Condensation & Cyclization (-H2O) Ammonia->Intermediate Condensation (-2 H2O) Intermediate->Product Condensation & Cyclization (-H2O) Workflow_Comparison Start Combine Reactants: - Dicarbonyl - Aldehyde - NH4OAc - Solvent/Catalyst Classical_Heating Conventional Heating (Reflux) Start->Classical_Heating Modern_Methods Modern Energy Source Start->Modern_Methods Classical_Time Time: 8-24 hours Classical_Heating->Classical_Time Workup Workup & Purification (e.g., Filtration, Recrystallization) Classical_Time->Workup Microwave Microwave Irradiation Modern_Methods->Microwave Ultrasound Ultrasonic Irradiation Modern_Methods->Ultrasound Microwave_Time Time: 5-20 minutes Microwave->Microwave_Time Ultrasound_Time Time: 25-60 minutes Ultrasound->Ultrasound_Time Microwave_Time->Workup Ultrasound_Time->Workup

Fig 2. Workflow comparison of classical vs. modern synthesis methods.
Comparative Data

The following table summarizes the performance of various optimized protocols for the synthesis of 2,4,5-trisubstituted imidazoles.

Method Catalyst Energy Source Solvent Typical Time Typical Yield Reference
ClassicalAcetic Acid (Solvent)Conventional HeatingGlacial Acetic Acid8 - 24 hoursPoor to Moderate[4][8]
OptimizedSilicotungstic Acid (7.5 mol%)Conventional HeatingEthanolNot Specified94%[8]
OptimizedLactic Acid (1 mL)Conventional HeatingNoneNot Specified92%[8]
ModernNoneMicrowave IrradiationNone (Solvent-Free)5 minutes99%[8]
Modern (Green)NoneUltrasonic IrradiationMethanol25 - 60 minutes57 - 73%[9]

Detailed Experimental Protocols

The following protocols are provided as a starting point for laboratory synthesis. Researchers should perform their own risk assessment and optimization based on their specific substrates and equipment.

Protocol 4.1: Microwave-Assisted Synthesis of 2,4,5-Trisubsituted Imidazoles[8]

This protocol is designed for rapid synthesis with high yields.

Materials:

  • Benzil (or other 1,2-diketone)

  • Aromatic aldehyde

  • Ammonium acetate (NH₄OAc)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the 1,2-diketone (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (2.5 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 5-10 minutes at a temperature of 120-140°C. Causality: Microwave heating provides rapid and uniform energy transfer, accelerating the reaction rate and minimizing the formation of thermal decomposition byproducts.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Add cold water to the reaction mixture. The solid product will precipitate.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the solid from an appropriate solvent (e.g., ethanol) to obtain the pure 2,4,5-trisubstituted imidazole.

  • Validation: The success of the protocol is validated by achieving a high yield (typically >90%) of the desired product within a short reaction time, which can be confirmed by techniques like NMR and mass spectrometry. [8]

Protocol 4.2: Ultrasound-Assisted "Green" Synthesis of 2-Aryl-4-Phenyl-1H-Imidazoles[10]

This protocol emphasizes milder conditions and environmental safety.

Materials:

  • Phenylglyoxal monohydrate (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Ammonium acetate (3.0 mmol)

  • Methanol

  • Laboratory ultrasonic cleaner/bath (e.g., 42 KHz, 135 Watts)

Procedure:

  • In a suitable flask, dissolve the aromatic aldehyde (1.0 mmol) and ammonium acetate (3.0 mmol, a threefold excess) in methanol (2 mL).

  • Place the flask in the ultrasonic bath at room temperature.

  • Begin sonication. While the solution is being irradiated, slowly add a solution of phenylglyoxal monohydrate (1.0 mmol) in methanol (1 mL) dropwise over a period of 15 minutes. Causality: The use of ultrasound creates acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized high pressures and temperatures, accelerating mass transfer and reaction rates without raising the bulk temperature, thus preserving thermally sensitive functional groups.

  • Continue to irradiate the resulting mixture for the time specified by optimization (typically 25-60 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the product by recrystallization from ethanol if necessary.

  • Validation: This green protocol is validated by the successful synthesis of the target molecule under ambient temperature, using a non-hazardous solvent, and with a simple extraction/purification process, aligning with the principles of sustainable chemistry. [10]

Applications in Drug Discovery

The 2-aryl imidazole scaffold is of profound interest to drug development professionals. Its structural and electronic properties allow it to interact with a wide range of biological targets.

  • Anticancer Agents: Many 2-aryl-1H-benzimidazole derivatives have been synthesized and evaluated as potent microtubule targeting agents, which are crucial for cancer therapy. [5]These compounds can disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. [5]* Kinase Inhibition: The imidazole core is a frequent component of kinase inhibitors, which target key enzymes in cancer signaling pathways. [3]By designing specific substitution patterns on the aryl rings, researchers can achieve high selectivity and potency against targets like EGFR, VEGFR2, and FGFR1. [2]* Broad Pharmacological Profile: Beyond cancer, imidazole derivatives exhibit a vast range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antihypertensive effects. [11] The efficiency and versatility of the modern Debus-Radziszewski synthesis protocols described herein provide medicinal chemists with a powerful tool to rapidly generate libraries of novel 2-aryl imidazoles for screening and lead optimization, accelerating the discovery of new therapeutic agents.

References

  • Debus–Radziszewski imidazole synthesis. In: Wikipedia. [Link]

  • Deka, S. Debus-Radziszewski Imidazole Synthesis. Scribd. [Link]

  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare. [Link]

  • Debus Radzisewski Imidazole Synthesis. YouTube. [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • General reaction scheme of the Debus–Radziszewski imidazole synthesis. ResearchGate. [Link]

  • Bandyopadhyay, A., et al. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. Chemistry Central Journal. [Link]

  • The Debus–Radziszewski imidazole synthesis. ResearchGate. [Link]

  • Kumar, S., et al. Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents. Drug Development Research. [Link]

  • One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. MDPI. [Link]

  • Yu, H., et al. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules. [Link]

  • Yu, H., et al. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. National Center for Biotechnology Information. [Link]

  • Radziszewskis Imidazole Synthesis. Scribd. [Link]

  • Bagley, M.C., et al. Synthesis of 2-imidazolones and 2-iminoimidazoles. National Center for Biotechnology Information. [Link]

  • Sharma, V., et al. Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • Muñoz, M., et al. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. [Link]

  • The Crucial Role of Imidazole Derivatives in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • (a) 2-Aryl imidazole motifs in pharmaceuticals. (b) Predicted... ResearchGate. [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications. [Link]

Sources

Procedure for oxidation of 2-(2-methylsulfanyl-phenyl)-imidazole to sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective S-Oxidation of 2-(2-methylsulfanyl-phenyl)-imidazole

Executive Summary & Mechanistic Rationale

The oxidation of 2-(2-methylsulfanyl-phenyl)-imidazole to its corresponding sulfoxide is a critical transformation in medicinal chemistry, particularly for the synthesis of proton pump inhibitor (PPI) analogues and antifungal pharmacophores.

The Core Challenge: This substrate presents a "Selectivity Triad" challenge. The oxidant must differentiate between:

  • The Sulfide Sulfur (Target): Nucleophilic, desired site of oxidation (

    
    ).
    
  • The Sulfone Trap: The sulfoxide product is still nucleophilic and can easily over-oxidize to the sulfone (

    
    ).
    
  • The Imidazole Nitrogen: The basic nitrogen (

    
    ) is susceptible to 
    
    
    
    -oxidation, particularly with electrophilic peracids.

Strategic Solution: While m-chloroperoxybenzoic acid (m-CPBA) is a standard laboratory oxidant, it frequently leads to


-oxide impurities and sulfone over-oxidation in imidazole derivatives. Therefore, this protocol establishes Sodium Periodate (NaIO₄)  as the "Gold Standard" method due to its thermodynamic control and high chemoselectivity, while retaining m-CPBA only for specific low-temperature kinetic applications.

Reaction Pathway & Selectivity Logic

The following diagram illustrates the competing pathways and the required control points.

OxidationPathways Sulfide Substrate (Sulfide) Sulfoxide Target Product (Sulfoxide) Sulfide->Sulfoxide NaIO4 (Selectivity >95%) m-CPBA (Kinetic Control) NOxide Impurity (N-Oxide) Sulfide->NOxide Side Reaction (m-CPBA/Peroxides) Sulfone Impurity (Sulfone) Sulfoxide->Sulfone Over-oxidation (Excess oxidant/High T) Sulfoxide->NOxide Double Oxidation

Figure 1: Reaction landscape showing the target transformation (Green) versus over-oxidation risks (Red).

Experimental Protocols

Method A: Sodium Periodate Oxidation (Recommended)

Best for: High selectivity, scale-up, and avoiding N-oxide formation.

Reagents:

  • Substrate: 2-(2-methylsulfanyl-phenyl)-imidazole (1.0 equiv)

  • Oxidant: Sodium Periodate (NaIO₄) (1.05 equiv)

  • Solvent: Methanol / Water (4:1 v/v)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the sulfide substrate (10 mmol) in Methanol (40 mL).

  • Preparation of Oxidant: Separately, dissolve NaIO₄ (10.5 mmol, 2.25 g) in Water (10 mL). Note: Mild heating may be required to dissolve NaIO₄ completely.

  • Addition: Cool the substrate solution to 0°C (ice bath). Add the aqueous NaIO₄ solution dropwise over 15 minutes. A white precipitate (NaIO₃) may begin to form.

  • Reaction: Allow the mixture to warm naturally to Room Temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC or HPLC. Sulfide is less polar; Sulfoxide is significantly more polar.

  • Quench & Workup (Critical for Imidazoles):

    • Dilute with water (50 mL) and DCM (50 mL).

    • pH Adjustment: The reaction mixture may be slightly acidic. Adjust pH to ~8–9 using sat. NaHCO₃ or dilute NaOH. Why? Imidazole (pKa ~7) must be deprotonated to extract efficiently into the organic layer.

    • Filter off the precipitated inorganic salts (NaIO₃) if they interfere with phase separation.

    • Extract aqueous layer with DCM (3 x 30 mL).

  • Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallization from EtOAc/Hexane or Flash Chromatography (DCM:MeOH 95:5).

Method B: m-CPBA Oxidation (Kinetic Alternative)

Best for: Small scale, rapid screening. Requires strict temperature control.

Reagents:

  • Substrate (1.0 equiv)

  • m-CPBA (Max 77% purity, 1.0 equiv active oxidant)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Procedure:

  • Setup: Dissolve substrate in anhydrous DCM under Nitrogen atmosphere. Cool to -78°C (acetone/dry ice).

  • Addition: Dissolve m-CPBA in DCM and add dropwise over 20 minutes.

    • Warning: Do NOT add solid m-CPBA directly; localized high concentration causes immediate over-oxidation.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C. Monitor frequently. Do not let it reach RT until consumption is confirmed.

  • Workup:

    • Quench with 10% Na₂S₂O₃ (removes excess peroxide).

    • Wash with sat.[1] NaHCO₃ (2x) to remove m-chlorobenzoic acid byproduct.

    • Dry and concentrate.[1]

Analytical Verification (QC)

Distinguishing the oxidation states is critical. Use the following data markers:

FeatureSulfide (-S-Me)Sulfoxide (-S(O)-Me)Sulfone (-SO₂-Me)
¹H NMR (Me)

2.4 – 2.5 ppm (s)

2.7 – 2.8 ppm (s)*

3.0 – 3.2 ppm (s)
HPLC Retention Late eluting (Non-polar)Early eluting (Polar)Intermediate
Mass Spec [M+H]⁺[M+H]⁺ (Often shows M-16 frag)[M+H]⁺ (Stable)

*Note: If the molecule possesses chirality elsewhere, the sulfoxide methyl protons may appear diastereotopic (split).

Troubleshooting & Optimization

DecisionTree Start Issue Detected Check Identify Impurity Start->Check Sulfone Sulfone Present (>5%) Check->Sulfone NOxide N-Oxide Present Check->NOxide Stalled Incomplete Conversion Check->Stalled Action1 Reduce Oxidant to 0.95 eq Switch to Method A (NaIO4) Sulfone->Action1 Action2 Avoid Peracids (m-CPBA) Check pH of Workup NOxide->Action2 Action3 Increase Rxn Time Do NOT add heat Stalled->Action3

Figure 2: Troubleshooting decision matrix for common oxidation issues.

Common Pitfalls:

  • Low Yield in Extraction: The imidazole ring is likely protonated (imidazolium salt) and staying in the aqueous phase. Fix: Ensure aqueous layer pH is >8 before extraction.

  • Over-oxidation: Usually caused by temperature spikes or excess reagent. Fix: Use exactly 1.0–1.05 equivalents of NaIO₄.

References

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[2] Scope, Selectivity, and Mechanism.[3][4] Journal of Organic Chemistry, 27(8), 282–284.

  • Kowalski, P., et al. (2005). Selective oxidation of sulfides to sulfoxides.[2][3] Tetrahedron, 61(4), 831-853.

  • Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers. Tetrahedron, 42(20), 5459-5495.

  • Carreño, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews, 95(6), 1717–1760.

Sources

Application Notes and Protocols for 2-(2-Methylsulfanyl-phenyl)-1H-imidazole in Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Ligand with Untapped Potential

In the ever-evolving landscape of metal catalysis, the design and application of novel ligands are paramount to achieving higher efficiency, selectivity, and broader substrate scope. The ligand 2-(2-Methylsulfanyl-phenyl)-1H-imidazole presents a compelling scaffold for coordination chemistry and catalysis. Its structure uniquely combines a classic N-heterocyclic imidazole moiety, a well-known coordinating group in catalysis, with a soft sulfur donor from the methylsulfanyl group. This bidentate N,S-ligation capability offers the potential for robust metal chelation, influencing the electronic and steric environment of the metallic center and, consequently, its catalytic activity.

This guide provides a comprehensive overview of the synthesis, metal complexation, and potential catalytic applications of 2-(2-Methylsulfanyl-phenyl)-1H-imidazole. The protocols and discussions herein are synthesized from established principles in organometallic chemistry and catalysis, offering a foundational framework for researchers to explore the utility of this promising ligand.

Part 1: Synthesis of the Ligand

A practical synthesis of 2-(2-Methylsulfanyl-phenyl)-1H-imidazole can be envisioned through a multi-step sequence, starting from readily available commercial reagents. The following protocol is a representative example based on common synthetic methodologies for imidazole derivatives.[1]

Protocol 1: Synthesis of 2-(2-Methylsulfanyl-phenyl)-1H-imidazole

Step 1: Synthesis of 2-(Methylthio)benzaldehyde

This intermediate can be prepared from 2-mercaptobenzaldehyde through methylation.

  • Reagents and Materials:

    • 2-Mercaptobenzaldehyde

    • Methyl iodide (CH₃I)

    • Potassium carbonate (K₂CO₃)

    • Acetone

    • Magnetic stirrer and hotplate

    • Round-bottom flask

    • Reflux condenser

  • Procedure:

    • To a solution of 2-mercaptobenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add methyl iodide (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure to obtain the crude 2-(methylthio)benzaldehyde, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-(2-Methylsulfanyl-phenyl)-1H-imidazole

The final ligand can be synthesized via the Radziszewski reaction.[2]

  • Reagents and Materials:

    • 2-(Methylthio)benzaldehyde

    • Glyoxal (40% aqueous solution)

    • Ammonium hydroxide (concentrated)

    • Methanol

    • Magnetic stirrer

    • Round-bottom flask

  • Procedure:

    • In a round-bottom flask, dissolve 2-(methylthio)benzaldehyde (1.0 eq) in methanol.

    • Add glyoxal (1.1 eq) and concentrated ammonium hydroxide (excess) to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the formation of the product by TLC.

    • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

    • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield 2-(2-Methylsulfanyl-phenyl)-1H-imidazole.

Part 2: Synthesis of Metal Complexes

The bidentate N,S nature of 2-(2-Methylsulfanyl-phenyl)-1H-imidazole makes it an excellent candidate for forming stable complexes with various transition metals, particularly palladium(II), which is widely used in cross-coupling reactions.

Protocol 2: Synthesis of a Palladium(II) Complex

This protocol describes a general method for the synthesis of a dichloropalladium(II) complex with the ligand.

  • Reagents and Materials:

    • 2-(2-Methylsulfanyl-phenyl)-1H-imidazole

    • Bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂]

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

    • Schlenk flask and line

    • Magnetic stirrer

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve bis(acetonitrile)palladium(II) chloride (1.0 eq) in anhydrous DCM.

    • In a separate flask, dissolve 2-(2-Methylsulfanyl-phenyl)-1H-imidazole (2.0 eq) in anhydrous DCM.

    • Slowly add the ligand solution to the palladium salt solution at room temperature with vigorous stirring.

    • A precipitate is expected to form upon addition.

    • Stir the reaction mixture at room temperature for 12-24 hours to ensure complete complexation.

    • Collect the resulting solid by filtration, wash with cold DCM, and dry under vacuum to yield the [PdCl₂(2-(2-methylsulfanyl-phenyl)-1H-imidazole)₂] complex.

Characterization: The synthesized complex should be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis to confirm its structure and purity.[3][4]

Part 3: Application in Metal Catalysis

The palladium complex of 2-(2-Methylsulfanyl-phenyl)-1H-imidazole is anticipated to be an effective catalyst for various cross-coupling reactions, leveraging the unique electronic and steric properties imparted by the ligand.

Application Note 1: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[5][6] The prepared palladium complex can be employed as a pre-catalyst for this transformation.

Protocol 3: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
  • Reagents and Materials:

    • Aryl bromide (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • [PdCl₂(2-(2-methylsulfanyl-phenyl)-1H-imidazole)₂] (0.5-2 mol%)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol)

    • 1,4-Dioxane/water (4:1 v/v)

    • Schlenk tube or microwave vial

    • Magnetic stirrer and hotplate or microwave reactor

  • Procedure:

    • To a Schlenk tube, add the aryl bromide, arylboronic acid, base, and the palladium pre-catalyst.

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add the degassed solvent mixture (1,4-dioxane/water).

    • Seal the tube and heat the reaction mixture at 80-120 °C for the required time (monitor by TLC or GC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Substrate Scope for Suzuki-Miyaura Coupling

EntryAryl BromideArylboronic AcidProduct Yield (%)
14-BromoanisolePhenylboronic acid>90 (Expected)
21-Bromo-4-nitrobenzene4-Tolylboronic acid>85 (Expected)
32-Bromopyridine3-Methoxyphenylboronic acid>80 (Expected)
Application Note 2: Heck-Mizoroki Cross-Coupling Reaction

The Heck reaction is a powerful tool for the arylation of alkenes.[6][7] The palladium complex featuring the 2-(2-Methylsulfanyl-phenyl)-1H-imidazole ligand is also expected to show good activity in this transformation.

Protocol 4: Heck Coupling of an Aryl Iodide with an Alkene
  • Reagents and Materials:

    • Aryl iodide (1.0 mmol)

    • Alkene (e.g., Styrene or n-butyl acrylate) (1.5 mmol)

    • [PdCl₂(2-(2-methylsulfanyl-phenyl)-1H-imidazole)₂] (1-2 mol%)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 mmol)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

    • Schlenk tube

    • Magnetic stirrer and hotplate

  • Procedure:

    • In a Schlenk tube, dissolve the aryl iodide and the palladium pre-catalyst in the anhydrous solvent.

    • Add the base and the alkene to the reaction mixture.

    • Degas the mixture by three freeze-pump-thaw cycles.

    • Heat the reaction at 80-140 °C until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature and dilute with a suitable organic solvent.

    • Filter the mixture to remove the ammonium salt.

    • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the product by column chromatography.

Part 4: Mechanistic Considerations and Ligand Design Rationale

The efficacy of the 2-(2-Methylsulfanyl-phenyl)-1H-imidazole ligand in palladium-catalyzed cross-coupling reactions can be attributed to several key features.

  • Chelation Effect: The bidentate N,S coordination is expected to form a stable five-membered chelate ring with the palladium center. This chelation enhances the stability of the catalytic species, potentially preventing palladium black precipitation and increasing catalyst turnover numbers.

  • Electronic Effects: The imidazole ring is a good σ-donor, which can increase the electron density on the palladium center, facilitating the oxidative addition step, often the rate-determining step in the catalytic cycle.[8] The sulfur atom of the methylsulfanyl group, being a soft donor, can stabilize the electron-rich palladium(0) active species.

  • Steric Influence: The phenyl ring and the methyl group introduce steric bulk around the metal center, which can influence the rate of reductive elimination and prevent the formation of inactive dimeric species.

Below is a diagram illustrating the proposed catalytic cycle for the Suzuki-Miyaura reaction, highlighting the role of the ligand.

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) (Active Catalyst) ArPdX L₂(Ar)Pd(II)X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr L₂(Ar)Pd(II)Ar' ArPdX->ArPdAr Ar'B(OH)₂ / Base Transmetal Transmetalation ArPdAr->Pd0 Product Ar-Ar' (Product) ArPdAr->Product RedElim Reductive Elimination CatalystRegen Catalyst Regeneration ArX Ar-X ArBOH Ar'B(OH)₂ + Base

Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

2-(2-Methylsulfanyl-phenyl)-1H-imidazole holds significant promise as a versatile ligand in metal catalysis. Its straightforward synthesis and the stable metal complexes it forms, particularly with palladium, make it an attractive candidate for a range of cross-coupling reactions. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers aiming to explore and harness the catalytic potential of this ligand in their synthetic endeavors, from academic research to industrial drug development.

References

  • Arch Pharm (Weinheim). 2003 Jun;336(3):175-80. Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). [Link]

  • J Org Chem. 2007 Oct 26;72(22):8543-6. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC. [Link]

  • Solvent-Switchable Remote C−H Activation via 1,4-Palladium Migration Enables Site-Selective C−P Bond Formation: A Tool for the Synthesis of P‑Chiral Phosphinyl Imidazoles. McGill University. [Link]

  • C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. MDPI. [Link]

  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC. [Link]

  • Transition metal complexes of 2-(subst. JOCPR. [Link]

  • Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A Palladium(II) Complex Containing Imidazole Moieties. Synthesis and Structural Examination. ResearchGate. [Link]

  • Probable reaction pathway of C‐H activation of imidazole derivatives. ResearchGate. [Link]

  • Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Al-Mustansiriyah Journal of Science. [Link]

  • Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. PMC. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed. [Link]

  • Metal-free C-H functionalization of 2H-imidazole 1-oxides with pyrrolyl fragments in the design of novel azaheterocyclic ensembles. PubMed. [Link]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. [Link]

  • C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Science (RSC Publishing). [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. NIH. [Link]

  • Synthesis and structural characterization of metal complexes based on pyrazole/imidazolium chlorides. UTMB Research Expert Profiles. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. PMC. [Link]

  • The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Solving Solubility Issues of 2-(2-Methylsulfanyl-phenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(2-Methylsulfanyl-phenyl)-1H-imidazole in aqueous media. Our goal is to equip you with the foundational knowledge and practical protocols necessary to overcome these issues in your experiments.

Understanding the Molecule: An Estimated Physicochemical Profile

2-(2-Methylsulfanyl-phenyl)-1H-imidazole is a heterocyclic compound whose structure suggests limited aqueous solubility. This is primarily due to the hydrophobic nature of the phenyl and methylsulfanyl groups. However, the imidazole moiety provides a handle for solubility manipulation. While experimental data for this specific molecule is not widely published, we can estimate its key properties based on its constituent functional groups.

PropertyEstimated Value / CharacteristicImplication for Aqueous Solubility
Molecular Structure C₁₀H₁₀N₂SThe presence of aromatic and sulfur-containing hydrocarbon groups contributes to hydrophobicity.
pKa (Conjugate Acid) ~6.5 - 7.0The imidazole ring contains a basic nitrogen atom that can be protonated. This makes the molecule's solubility highly dependent on pH.[1]
logP (Octanol-Water) > 2.0A positive logP value indicates a preference for a non-polar environment over water, classifying it as a poorly soluble compound.[2]
Solubility Class Likely BCS Class II or IVThese classes are characterized by low solubility, which is a primary barrier to absorption and bioavailability.[3][4][5]

The most critical feature for solubility enhancement is the basic nitrogen on the imidazole ring. Below its pKa, this nitrogen will be protonated, forming a positively charged and significantly more water-soluble cation.

G cluster_0 Acidic Conditions (pH < pKa) cluster_1 Neutral/Basic Conditions (pH > pKa) Protonated_Form Imidazole Cation (More Soluble) Neutral_Form Neutral Imidazole (Poorly Soluble) Protonated_Form->Neutral_Form - H+ Neutral_Form->Protonated_Form + H+ caption Figure 1: pH-dependent ionization of the imidazole ring.

Caption: Figure 1: pH-dependent ionization of the imidazole ring.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2-(2-Methylsulfanyl-phenyl)-1H-imidazole in my standard aqueous buffer (e.g., PBS pH 7.4). What's the first thing I should try?

A1: Direct dissolution in neutral aqueous buffers is expected to be very low due to the molecule's hydrophobicity. The first and often most effective strategy is to exploit the basicity of the imidazole ring. By lowering the pH of your solvent to at least one or two units below the estimated pKa (~6.5-7.0), you can protonate the molecule, forming a more soluble salt.[6][7] For example, trying to dissolve it in a buffer at pH 5.0 or preparing a stock solution in dilute acid (e.g., 0.1 N HCl) is a logical first step.

Q2: What is the quickest way to prepare a stock solution for my experiments?

A2: The most common and rapid method is to first prepare a high-concentration stock solution in a water-miscible organic co-solvent.[5][8][9] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose.[10] Ethanol or N,N-Dimethylformamide (DMF) are also viable alternatives. A typical workflow is to create a 10-100 mM stock in 100% DMSO, which can then be serially diluted into your aqueous experimental medium.

Q3: My compound dissolves perfectly in DMSO, but it precipitates when I dilute it into my cell culture medium or buffer. How can I prevent this?

A3: This is a classic problem of a compound crashing out of solution when the percentage of the organic co-solvent is drastically reduced. Here are several strategies to mitigate this:

  • Reduce the Final Concentration: The most straightforward approach is to determine the highest concentration at which the compound remains soluble in your final medium. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced artifacts in biological assays.

  • Use an Intermediate Dilution Step: Instead of diluting directly from 100% DMSO into your final buffer, perform an intermediate dilution into a solution containing a higher percentage of co-solvent or a stabilizing agent before the final dilution.

  • Employ Surfactants: Adding a small amount of a non-ionic surfactant, like Tween® 80 or Pluronic® F-68, to the final aqueous medium can help stabilize the compound and prevent precipitation.[6]

  • Consider Cyclodextrins: Pre-complexing the compound with a cyclodextrin before adding it to the aqueous phase can significantly enhance and maintain its solubility.[11][12]

Q4: Can I gently warm the solution to help dissolve the compound?

A4: Gentle warming (e.g., to 37-40°C) can temporarily increase the solubility of a compound and speed up dissolution. However, this can lead to a supersaturated solution that may precipitate upon cooling back to room temperature or experimental temperature.[10] This technique is best used cautiously, and the solution should be carefully observed for any signs of precipitation as it cools.

In-Depth Troubleshooting & Experimental Protocols
Strategy 1: Solubility Enhancement via pH Adjustment

This method leverages the Henderson-Hasselbalch principle to ionize the 2-(2-Methylsulfanyl-phenyl)-1H-imidazole, thereby increasing its interaction with polar water molecules.[13][14]

Causality: The solubility of an ionizable compound is lowest when it is in its neutral form (this is its intrinsic solubility, S₀) and increases exponentially as the pH moves away from the pKa, promoting the formation of the ionized species. For a basic compound like this one, decreasing the pH below its pKa will convert it to its protonated, cationic form, which is much more soluble in water.

Protocol 1: Preparation of an Acidic Stock Solution

  • Preparation: Prepare a series of acidic aqueous solutions. A good starting point is 0.1 N HCl. You can also prepare buffers at various pH values (e.g., pH 4.0, 5.0, 6.0).

  • Weighing: Accurately weigh a small amount of 2-(2-Methylsulfanyl-phenyl)-1H-imidazole.

  • Dissolution: Add the acidic solution dropwise to the solid while vortexing or sonicating.

  • Observation: Continue adding solvent until the compound is fully dissolved. Note the concentration achieved.

  • Neutralization (Optional): If your experiment requires a neutral pH, you can carefully neutralize this acidic stock solution with a base (e.g., 1N NaOH) just before use. However, be aware that this increases the risk of precipitation as the pH approaches and surpasses the pKa. Perform a small-scale test to ensure stability at the final pH and concentration.

pH of SolventExpected Form of CompoundPredicted Solubility Trend
pH < 5.0>99% Protonated (Cationic)Highest
pH 6.0~75% ProtonatedHigh
pH 7.0~50% ProtonatedModerate (approaching S₀)
pH > 8.0>90% NeutralLow (Intrinsic Solubility, S₀)
Strategy 2: Utilizing Co-solvent Systems

Co-solvents work by reducing the polarity of water, thereby decreasing the energy required to create a cavity for the non-polar solute.[8][15][] This is a highly effective and widely used technique for solubilizing lipophilic compounds.[5][9]

Causality: Water molecules form a highly ordered, hydrogen-bonded network. A hydrophobic molecule disrupts this network. A co-solvent, which has both polar and non-polar regions, can integrate into this network, reducing the overall polarity and making it more favorable for the hydrophobic drug to dissolve.[]

Protocol 2: Preparation of a Co-solvent Stock and Dilution

  • Solvent Selection: Choose a biocompatible, water-miscible organic solvent. DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are common choices.[8][17]

  • Stock Preparation: Dissolve a precisely weighed amount of 2-(2-Methylsulfanyl-phenyl)-1H-imidazole in the chosen co-solvent to create a high-concentration stock (e.g., 50 mM in DMSO). Use sonication or gentle warming if necessary.

  • Serial Dilution: Perform serial dilutions of the stock solution into your final aqueous medium (e.g., cell culture media or buffer). It is critical to add the stock solution to the aqueous medium (not the other way around) while vortexing to ensure rapid mixing and minimize localized high concentrations that can cause precipitation.

  • Final Concentration Check: Always ensure the final concentration of the co-solvent in your assay is low enough to be non-toxic to your system (typically <0.5% v/v for DMSO in cell-based assays).

Co-solventTypical Starting Stock Conc.Key Considerations
DMSO 10 - 100 mMHigh solubilizing power; can be toxic at >0.5% in many cell lines.
Ethanol 10 - 50 mMLess toxic than DMSO but also generally less potent as a solvent.
PEG 400 10 - 50 mMGood for in vivo formulations; can be viscous.
Strategy 3: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble "guest" molecules, like 2-(2-Methylsulfanyl-phenyl)-1H-imidazole, forming a water-soluble "host-guest" complex.[11]

Causality: The hydrophobic portion of the drug molecule partitions into the non-polar interior of the cyclodextrin, while the polar exterior of the cyclodextrin interacts favorably with water, effectively masking the drug's hydrophobicity and increasing its apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

G compound Hydrophobic Drug (2-(2-Methylsulfanyl-phenyl)-1H-imidazole) complex Soluble Inclusion Complex compound->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex water Aqueous Solution complex->water Dissolves caption Figure 2: Mechanism of cyclodextrin-mediated solubilization.

Caption: Figure 2: Mechanism of cyclodextrin-mediated solubilization.

Protocol 3: Preparation of an Inclusion Complex via Lyophilization

  • Molar Ratio Selection: Determine the molar ratio of drug to cyclodextrin. A 1:1 ratio is a common starting point.

  • Dissolution:

    • Dissolve the cyclodextrin (e.g., HP-β-CD) in water. Gentle warming may be required.

    • In a separate vial, dissolve the 2-(2-Methylsulfanyl-phenyl)-1H-imidazole in a minimal amount of a volatile organic solvent like ethanol or methanol.

  • Mixing: Slowly add the drug solution to the aqueous cyclodextrin solution while stirring vigorously.

  • Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freezing: Flash-freeze the resulting solution, for instance, by rotating the flask in a bath of dry ice/acetone or liquid nitrogen to create a thin, frozen shell.

  • Lyophilization (Freeze-Drying): Dry the frozen solution under high vacuum using a lyophilizer until all the solvent has sublimated, leaving a fluffy, solid powder of the drug-cyclodextrin complex.[10][18]

  • Final Use: This lyophilized powder can be easily weighed and dissolved directly into the desired aqueous medium for your experiments.

Summary and Strategy Selection

Choosing the right solubilization method depends on your specific experimental constraints, such as the required drug concentration, the sensitivity of your assay to pH or organic solvents, and the intended route of administration.

G start Start: Dissolve Compound in Aqueous Medium is_soluble Is it soluble at the required concentration? start->is_soluble success Success: Proceed with Experiment is_soluble->success Yes strategy Select Solubilization Strategy is_soluble->strategy No ph_ok Is the assay tolerant to pH < 6.0? strategy->ph_ok try_ph Try pH Adjustment (Protocol 1) ph_ok->try_ph Yes cosolvent_ok Is the assay tolerant to <0.5% organic co-solvent? ph_ok->cosolvent_ok No try_ph->is_soluble try_cosolvent Use Co-solvent (Protocol 2) cosolvent_ok->try_cosolvent Yes try_cyclo Use Cyclodextrin Complexation (Protocol 3) cosolvent_ok->try_cyclo No try_cosolvent->is_soluble try_cyclo->is_soluble reassess Re-evaluate required concentration or experiment design try_cyclo->reassess caption Figure 3: Decision workflow for selecting a solubilization strategy.

Caption: Figure 3: Decision workflow for selecting a solubilization strategy.

References
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413-420.

  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046.

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017-1025.

  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec Content Hub.

  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International journal of pharmaceutics, 453(1), 167-180.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

  • Trivedi, V. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield.

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Pharmaceutical research, 24(12), 2205-2215.

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Pharmanest, 1(2), 1-6.
  • Wikipedia. (n.d.). Cosolvent. Wikipedia.

  • BenchChem. (2025). Technical Support Center: Improving the Solubility of 2-(4-Ethoxyphenyl)imidazole for Biological Assays. BenchChem.

  • Rahmawati, D., & Budiman, A. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy, 57(2), 335-342.

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online.

  • Avdeef, A. (2015). Suggested improvements for measurement of equilibrium solubility-pH of ionizable drugs. ADMET & DMPK, 3(2), 84-109.

  • PharmTech. (2024). Co-solvency and anti-solvent method for the solubility enhancement. PharmTech.

  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. ResearchGate.

  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. BOC Sciences.

  • MedchemExpress. (n.d.). Co-solvents. MedchemExpress.com.

  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK.

  • Khan Academy. (n.d.). pH and solubility. Khan Academy.

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.

  • Human Journals. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmacy and Pharmaceutical Research.

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.

  • Wikipedia. (n.d.). Imidazole. Wikipedia.

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Metabolism & Toxicology.

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. IJMSDR.

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Technical Support Center: Selective Oxidation of Methylsulfanyl Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with methylsulfanyl-substituted imidazole compounds and facing the common challenge of selective oxidation. Over-oxidation to the corresponding sulfone is a frequent and often undesired side reaction. This resource provides in-depth, practical solutions and the scientific rationale behind them to help you achieve high-yield synthesis of the desired sulfoxide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason my methylsulfanyl imidazole consistently over-oxidizes to the sulfone?

A1: The primary reason is kinetic. The initial oxidation of the electron-rich sulfide to a sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to the sulfone. However, the sulfoxide is still susceptible to oxidation, and if the reaction conditions are not carefully controlled (e.g., excess oxidant, elevated temperature, or prolonged reaction time), the second oxidation will occur, leading to the sulfone byproduct.[1][2] The electron-withdrawing nature of the sulfoxide group deactivates it towards further oxidation compared to the starting sulfide, but this deactivation is often insufficient to prevent the reaction entirely with powerful oxidants.

Q2: Which oxidizing agents are recommended for selective conversion to the sulfoxide?

A2: Several oxidants can be used, but control is key.

  • meta-Chloroperoxybenzoic acid (m-CPBA): A very common and effective reagent. Selectivity is achieved by careful control of stoichiometry (using ~1.0-1.1 equivalents) and temperature (typically between -78 °C and 0 °C).[3][4]

  • Oxone® (Potassium peroxymonosulfate): A versatile and environmentally benign oxidant. Selectivity can be solvent-dependent; for instance, using ethanol as a solvent often favors sulfoxide formation, while water can promote over-oxidation to the sulfone.[5]

  • Hydrogen Peroxide (H₂O₂): A green and cost-effective oxidant. It often requires a catalyst, such as a metal complex (e.g., Sc(OTf)₃, Tantalum carbide), to achieve good reactivity and selectivity under mild conditions.[6][7][8]

  • Sodium periodate (NaIO₄): Often used in alcoholic solvents, it provides good selectivity for sulfoxide formation.

Q3: How can I effectively monitor the reaction to stop it at the sulfoxide stage?

A3: Real-time reaction monitoring is critical.

  • Thin-Layer Chromatography (TLC): This is the most common and accessible method. The sulfoxide is significantly more polar than the starting sulfide, and the sulfone is slightly more polar than the sulfoxide. You should see a clear separation of spots. Run a co-spot (a mixture of the reaction sample and the starting material) to confirm the consumption of the sulfide. The reaction is complete when the starting material spot has disappeared.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can quantify the relative amounts of sulfide, sulfoxide, and sulfone, giving you a clear picture of the reaction progress and helping to optimize the endpoint.

Q4: My imidazole ring has other sensitive functional groups. How do I ensure chemoselectivity?

A4: The methylsulfanyl group is a soft and highly nucleophilic center, making it one of the easiest groups to oxidize.[4] For most other functional groups (e.g., esters, amides, nitriles, even many aromatic rings), the thioether will oxidize preferentially, especially at low temperatures.[4] However, if you have very sensitive groups like other unprotected heterocycles or aldehydes, you should choose milder conditions:

  • Use a buffered system if your molecule is acid-sensitive (e.g., with NaHCO₃ when using m-CPBA).

  • Employ a catalytic system with H₂O₂ which can offer high chemoselectivity under neutral conditions.[8]

Troubleshooting Guide: Overcoming Over-oxidation

This section provides a structured approach to diagnosing and solving the problem of sulfone formation.

Problem: Significant Formation of Sulfone Byproduct (>10%)

Over-oxidation is the most common issue, leading to reduced yield and purification challenges. The troubleshooting process can be visualized as a decision tree.

G start High Sulfone Formation Detected check_stoi Is Oxidant Stoichiometry > 1.1 eq? start->check_stoi check_temp Was Reaction Temp > 0 °C? check_stoi->check_temp No sol_stoi Solution: Use 1.0-1.05 eq of Oxidant check_stoi->sol_stoi Yes check_add Was Oxidant Added in One Portion? check_temp->check_add No sol_temp Solution: Run at -40 °C to -78 °C check_temp->sol_temp Yes check_solv Is the Solvent Protic/Aqueous? check_add->check_solv No sol_add Solution: Add Oxidant Slowly (e.g., dropwise or portion-wise) check_add->sol_add Yes sol_solv Solution: Switch to Aprotic Solvent (e.g., DCM, THF, or EtOH for Oxone) check_solv->sol_solv Yes

Caption: Troubleshooting Decision Tree for Sulfone Formation.

Root Cause Analysis & Solutions

The oxidation of a sulfide to a sulfoxide is nucleophilic attack by the sulfur atom on the oxidant. The resulting sulfoxide is less nucleophilic but can be further oxidized.

OxidationPathway cluster_legend Sulfide Imidazole-S-CH₃ (Sulfide) Sulfoxide Imidazole-S(O)-CH₃ (Desired Sulfoxide) Sulfide->Sulfoxide +1 eq. Oxidant (Fast, k₁) Sulfone Imidazole-S(O)₂-CH₃ (Sulfone Byproduct) Sulfoxide->Sulfone +1 eq. Oxidant (Slower, k₂) key1 Desired Path (k₁) key2 Over-oxidation Path (k₂)

Caption: Oxidation Pathway of Methylsulfanyl Imidazole.

Our goal is to maximize the rate of the first step (k₁) while minimizing the rate of the second (k₂).

  • Control Stoichiometry: This is the most critical parameter.[1]

    • Problem: Using an excess of the oxidizing agent ensures that after all the sulfide is consumed, there is still oxidant available to react with the sulfoxide.

    • Solution: Use a precise amount of the oxidant, typically between 1.0 and 1.1 equivalents. If your oxidant is not highly pure (e.g., m-CPBA is often ~77%), be sure to account for its purity when calculating the molar amount.

  • Control Temperature:

    • Problem: Higher temperatures increase the rate of both oxidation steps. However, the activation energy for the second oxidation (sulfoxide to sulfone) is often higher, meaning its rate increases more dramatically with temperature.

    • Solution: Perform the reaction at low temperatures. For m-CPBA, starting at -78 °C (a dry ice/acetone bath) and allowing it to slowly warm to -20 °C or 0 °C is a common strategy.

  • Control Reagent Addition:

    • Problem: Adding the oxidant all at once creates high local concentrations, which can cause rapid, uncontrolled oxidation and lead to sulfone formation before all the starting sulfide has reacted.

    • Solution: Add the oxidant slowly to the solution of the sulfide.[1] This can be done by adding a solution of the oxidant dropwise via an addition funnel or by adding a solid oxidant in small portions over a period of 30-60 minutes.

  • Choice of Solvent:

    • Problem: The solvent can influence the reactivity of the oxidant and the stability of intermediates. For some reagents like Oxone®, protic solvents like water can accelerate the oxidation to the sulfone.[5]

    • Solution: For most peracid oxidations (like m-CPBA), aprotic solvents like Dichloromethane (DCM) or Chloroform (CHCl₃) are standard. If using Oxone®, consider a solvent system like aqueous ethanol to favor sulfoxide formation.[5]

Validated Experimental Protocols

Protocol 1: Selective Oxidation using m-CPBA

This protocol is a robust starting point for the selective oxidation of a methylsulfanyl imidazole derivative.

Workflow A 1. Dissolve Substrate (1.0 eq) in DCM B 2. Cool to -78 °C (Dry Ice/Acetone Bath) A->B C 3. Add m-CPBA (1.05 eq, solid) portion-wise over 30 min B->C D 4. Monitor by TLC Every 15-30 min C->D E 5. Quench Reaction (e.g., with Na₂S₂O₃ solution) D->E Once Starting Material is Consumed F 6. Aqueous Workup E->F G 7. Purify (Column Chromatography) F->G

Caption: Experimental Workflow for Controlled m-CPBA Oxidation.

Step-by-Step Methodology:

  • Preparation: Dissolve the methylsulfanyl imidazole substrate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in a dry ice/acetone bath and stir for 10-15 minutes until the internal temperature reaches -78 °C.

  • Oxidant Addition: Weigh out m-CPBA (1.05 eq, accounting for purity) and add it to the reaction flask in 4-5 small portions over 30 minutes. Ensure the temperature does not rise above -60 °C during the addition.

  • Reaction Monitoring: After the addition is complete, monitor the reaction's progress by TLC (e.g., using 10% Methanol in DCM as eluent). The reaction is complete when the starting sulfide spot is no longer visible.

  • Quenching: Once the reaction is complete, quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). Stir vigorously for 15 minutes, allowing the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove m-chlorobenzoic acid) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to separate the desired sulfoxide from any unreacted starting material or sulfone byproduct.

Protocol 2: Purification and Separation

Separating the highly polar sulfoxide from the slightly less polar starting material and slightly more polar sulfone can be challenging.

Data Summary: Typical TLC Retention Factors (Rf)

CompoundTypical Rf (10% MeOH in DCM)Polarity
Methylsulfanyl Imidazole (Sulfide)~0.8Low
Methylsulfinyl Imidazole (Sulfoxide) ~0.4 Medium
Methylsulfonyl Imidazole (Sulfone)~0.3Medium-High

Note: Rf values are illustrative and will vary based on the exact molecular structure and TLC conditions.

Purification Strategy:

  • Column Chromatography: Use a high-quality silica gel with a suitable solvent system. A gradient elution, starting with a less polar mixture (e.g., 2% MeOH in DCM) and gradually increasing the polarity (e.g., to 10% MeOH in DCM), often provides the best separation.

  • Recrystallization: If the sulfoxide is a solid, recrystallization may be an effective purification method, especially for removing small amounts of impurities.[9]

  • Preparative HPLC: For difficult separations or to obtain highly pure material, reverse-phase preparative HPLC is a powerful option.[9]

By applying these principles of controlled stoichiometry, low temperature, slow addition, and diligent monitoring, researchers can reliably prevent over-oxidation and achieve high yields of the desired imidazole sulfoxides.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Wordpress. Retrieved from [Link]

  • Ghorpade, S., et al. (2018). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry, 20(9), 2067-2072. Retrieved from [Link]

  • Kupwade, R. V., et al. (2017). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant. Research on Chemical Intermediates, 43, 6765–6782. Retrieved from [Link]

  • Kotha, S., et al. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances, 12(35), 22943-22950. Retrieved from [Link]

  • Kupwade, R. V., et al. (2017). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant. Semantic Scholar. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2016). Toxicological Profile for Hydrogen Sulfide and Carbonyl Sulfide. NCBI Bookshelf. Retrieved from [Link]

  • ResearchGate. (n.d.). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. Retrieved from [Link]

  • Hanson, T. E., et al. (2013). Phototrophic sulfide oxidation: environmental insights and a method for kinetic analysis. Frontiers in Microbiology, 4, 347. Retrieved from [Link]

  • Hanson, T. E., et al. (2013). Phototrophic sulfide oxidation: environmental insights and a method for kinetic analysis. Frontiers in Microbiology, 4. Retrieved from [Link]

  • Standard Methods. (n.d.). 4500-S2- F: Sulfide by Iodometry. Standard Methods. Retrieved from [Link]

  • Kupwade, R. V., et al. (2017). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an. Yashwantrao Chavan College of Science, Karad. Retrieved from [Link]

  • Zorz, J. K. (2020). Dissolved sulfide concentrations (H2S, HS-, S2-) colorimetric assay using a plate reader (96-well plate). Protocols.io. Retrieved from [Link]

  • Lee, J., et al. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Chemistry, 6(3), 1198-1210. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of a sulfide to sulfoxides and sulfone. ResearchGate. Retrieved from [Link]

  • Tan, J., et al. (2019). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Organic Chemistry Portal. Retrieved from [Link]

  • Wang, Y., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3381. Retrieved from [Link]

  • Boulton, R. (n.d.). Preventing Sulfur Taint Formation by Saccharomyces.
  • Lyakin, O. Y., et al. (2022). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Catalysts, 12(11), 1324. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? Chemistry Stack Exchange. Retrieved from [Link]

  • Mukhopadhyay, C., et al. (2011). N-Methylthiomethylation of benzimidazoles with DMSO and their chemoselective oxidation to sulfoxides with NaBiO3. ARKIVOC, 2011(ix), 393-406. Retrieved from [Link]

  • Ashenhurst, J. (2023). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Retrieved from [Link]

  • Cheng, Z., et al. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters, 21(22), 9195-9199. Retrieved from [Link]

  • Reddit. (2022). Chemoselective thioether oxidation. Reddit. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the formation and purification of aromatic sulfones. Google Patents.
  • Matteucci, M., et al. (2003). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. Organic Letters, 5(2), 235-237. Retrieved from [Link]

  • Wang, Y., et al. (2024). The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. Green Chemistry. Retrieved from [Link]

  • Dölling, R., et al. (2016). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. ChemistryOpen, 5(4), 347-353. Retrieved from [Link]

  • Bobbitt, N. S., et al. (2017). Elucidating the mechanism of the UiO-66-catalyzed sulfide oxidation: activity and selectivity enhancements through changes in the node coordination environment and solvent. Catalysis Science & Technology, 7(21), 5027-5037. Retrieved from [Link]

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Technical Support Center: Purification of 2-(2-methylthiophenyl) imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(2-methylthiophenyl) imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. We will explore the underlying chemical principles of various purification techniques and offer step-by-step protocols to address common challenges encountered during the purification process.

Introduction to Purification Challenges

The synthesis of 2-(2-methylthiophenyl) imidazole can result in a variety of byproducts, including unreacted starting materials, regioisomers, and over-alkylated or oxidized species. The basic nature of the imidazole ring and the presence of the methylthiophenyl group introduce specific challenges that require a tailored purification strategy. This guide will focus on three primary purification techniques: acid-base extraction, column chromatography, and recrystallization.

Frequently Asked Questions (FAQs)

Q1: My acid-base extraction is not working. The compound seems to be staying in the organic layer even after adding acid. What's wrong?

A1: This is a common issue that can arise from a few factors. The imidazole ring is basic and should be protonated by the acid, making it soluble in the aqueous layer.[1][2] If this is not happening, consider the following:

  • Acid Strength: The pKa of the conjugate acid of imidazole is approximately 7.[3] Ensure the pH of your aqueous acid solution is sufficiently low (ideally pH 1-2) to fully protonate the imidazole. A 1 M solution of HCl is typically effective.[1]

  • Insufficient Mixing: Ensure thorough mixing of the organic and aqueous layers in the separatory funnel to facilitate the acid-base reaction. Gentle inversions are often preferred over vigorous shaking to prevent emulsion formation.

  • Solvent Effects: The choice of organic solvent can influence the partitioning of the protonated imidazole salt. Highly nonpolar solvents will more readily release the salt into the aqueous phase.

Q2: I'm seeing significant tailing of my product on the silica gel column. How can I improve the peak shape?

A2: Tailing is a frequent problem when purifying basic compounds like imidazoles on acidic silica gel.[2] This is due to strong interactions between the basic nitrogen of the imidazole and the acidic silanol groups on the silica surface. To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine into your mobile phase.[2] This will neutralize the acidic sites on the silica, leading to sharper peaks.

  • Switch to a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase, which can provide better separation for basic compounds.[2]

  • Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can result in a more concentrated band and improved separation.[2]

Q3: I'm having trouble finding a good recrystallization solvent. Any suggestions?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4] For 2-(2-methylthiophenyl) imidazole, which is a relatively polar molecule, consider the following:

  • Single Solvent Systems: Ethanol, isopropanol, or acetonitrile can be good starting points.[5]

  • Two-Solvent Systems: A common and effective approach is to use a solvent pair.[6] Dissolve your compound in a minimal amount of a hot "good" solvent in which it is very soluble (e.g., dichloromethane or ethyl acetate), and then slowly add a "poor" solvent in which it is insoluble (e.g., hexanes or heptane) until the solution becomes cloudy.[5][6] Gently heat to redissolve and then allow to cool slowly.

Troubleshooting Guides & Detailed Protocols

Method 1: Acid-Base Extraction

This technique leverages the basicity of the imidazole ring to separate it from neutral or acidic impurities.[7]

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl (aq).

  • Extraction: Stopper the funnel and shake gently, venting frequently. Allow the layers to separate. The protonated 2-(2-methylthiophenyl) imidazole will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl if necessary.

  • Neutralization: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 8).

  • Isolation: The neutral product should precipitate out of the solution. If it does, collect it by vacuum filtration. If it oils out or remains dissolved, back-extract the neutralized aqueous solution with several portions of an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts from the back-extraction, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Acid-Base Extraction

IssuePotential CauseSolution
Emulsion Formation Vigorous shaking of the separatory funnel.Add a small amount of brine (saturated NaCl solution) to break the emulsion.[1]
Product Not Precipitating After Neutralization High water solubility of the neutral product.Perform a back-extraction with an organic solvent like dichloromethane after neutralization.[2]
Low Recovery Incomplete protonation or back-extraction.Ensure the pH is sufficiently acidic during extraction and sufficiently basic during neutralization. Use multiple back-extractions.
Method 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.

Protocol: Column Chromatography

  • Stationary Phase Preparation: Pack a glass column with silica gel or alumina in the desired mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel.[2]

  • Elution: Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A typical gradient could be from 95:5 to 50:50 hexane/ethyl acetate. If the compound is very polar, a dichloromethane/methanol system may be more suitable.[2] If tailing is observed, add 0.5% triethylamine to the mobile phase.[2]

  • Fraction Collection: Collect fractions and monitor the elution using thin-layer chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography

IssuePotential CauseSolution
Poor Separation Inappropriate mobile phase polarity.Optimize the solvent system using TLC. A good starting point is a solvent system that gives your product an Rf value of 0.2-0.4.
Compound Stuck on the Column The compound is too polar for the chosen mobile phase.Gradually increase the polarity of the mobile phase. A step gradient to a more polar solvent system may be necessary.
Cracked Column Bed Improper packing of the stationary phase.Ensure the column is packed uniformly and is not allowed to run dry.
Method 3: Recrystallization

Recrystallization is an excellent final purification step to obtain highly pure crystalline material.

Protocol: Two-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy.[6]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.[1]

Troubleshooting Recrystallization

IssuePotential CauseSolution
Oiling Out The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower boiling point solvent or a more dilute solution. Try adding a seed crystal.
No Crystals Form The solution is not saturated, or the compound is very soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Try a different solvent or solvent system. Scratch the inside of the flask with a glass rod to induce nucleation.
Low Yield Too much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for purifying 2-(2-methylthiophenyl) imidazole.

PurificationWorkflow start Crude Product acid_base Acid-Base Extraction start->acid_base Initial Cleanup column_chrom Column Chromatography acid_base->column_chrom Further Purification recrystallization Recrystallization acid_base->recrystallization If sufficiently pure column_chrom->recrystallization Final Polishing pure_product Pure Product recrystallization->pure_product High Purity

Caption: A decision tree for the purification of 2-(2-methylthiophenyl) imidazole.

References

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022-04-07). [Link]

  • LabXchange. Lab Procedure: Recrystallization. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

Sources

Controlling regioselectivity in N-substitution of 2-phenyl imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Regioselectivity in N-Substitution of 4(5)-Substituted-2-Phenylimidazoles Ticket ID: #REGIO-IMID-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Framework: The Tautomer Trap

User Query: "Why am I getting a mixture of isomers when I alkylate my 2-phenylimidazole derivative?"

Technical Insight: If your 2-phenylimidazole is unsubstituted on the imidazole ring carbons (C4/C5), N1 and N3 are chemically equivalent due to rapid tautomerism; alkylation yields a single product.

The problem arises only when the imidazole ring is substituted at the 4(5)-position. In solution, 4-substituted and 5-substituted imidazoles exist in equilibrium. When you introduce an electrophile (


), the system must "choose" a nitrogen. This choice is governed by two competing forces:
  • Steric Hindrance (Kinetic Control): The electrophile prefers the nitrogen furthest from the substituent (yielding the 1,4-isomer ).

  • Electronic Effects (Thermodynamic/Inductive): Electron-withdrawing groups (EWG) make the adjacent nitrogen less nucleophilic, further favoring the remote nitrogen (yielding the 1,4-isomer ).

The "Impossible" Isomer: The 1,5-isomer (where the N-substituent is adjacent to the C4-substituent) is sterically and electronically disfavored. Accessing this requires specific "blocking" strategies or Directed Metalation (DoM).

Visualizing the Problem (DOT Diagram)

Tautomerism cluster_legend Key Insight TautomerA 4-Substituted Tautomer (H on N adjacent to R) Transition Deprotonated Anion (Resonance Hybrid) TautomerA->Transition -H+ (Base) TautomerB 5-Substituted Tautomer (H on N remote from R) TautomerB->Transition -H+ (Base) Prod14 1,4-Isomer (Major) (Sterically Favored) Transition->Prod14 + R-X (Fast Path) Prod15 1,5-Isomer (Minor) (Sterically Crowded) Transition->Prod15 + R-X (Slow Path) Note Direct alkylation typically yields >9:1 ratio of 1,4-isomer.

Caption: The kinetic pathway favors attack at the nitrogen remote from the C4-substituent, leading to the 1,4-isomer.

Troubleshooting N-Alkylation (SN2 & Mitsunobu)

Scenario A: "I need the 1,4-isomer (Remote), but selectivity is poor."

If you are getting a 60:40 mixture instead of >90:10, your electrophile is likely small (Methyl iodide) or your base is too weak to fully deprotonate, allowing the neutral tautomer equilibrium to interfere.

VariableRecommendationMechanism
Base Cs₂CO₃ or NaH Complete deprotonation ensures the reaction is governed by steric approach to the anion, maximizing 1,4-selectivity.
Solvent DMF or NMP Polar aprotic solvents dissociate the ion pair, making the "naked" anion more sensitive to steric bulk.
Temperature 0°C to RT Lower temperatures enhance kinetic selectivity (favoring the less hindered path).
Scenario B: "I absolutely need the 1,5-isomer (Adjacent/Crowded)."

Direct alkylation will fail. You must use a Blocking Strategy or SEM-Translocation .

Protocol: The Trityl Block

  • Step 1: React with Trityl Chloride (Trt-Cl) . The massive trityl group will exclusively bind to the unhindered Nitrogen (forming the 1-trityl-4-substituted isomer).

  • Step 2: Alkylate with a powerful agent (e.g., Methyl Triflate or Meerwein's salt). Since the "open" nitrogen is blocked, alkylation is forced onto the hindered nitrogen (quaternization).

  • Step 3: Deprotect Trityl (mild acid).

    • Result: You are left with the substituent on the hindered nitrogen.

Troubleshooting N-Arylation (Copper/Palladium)

User Query: "My Chan-Lam coupling is stalling, or I'm getting mixed regioselectivity."

N-arylation is more sensitive than alkylation because the aryl ring adds significant steric bulk.

Decision Matrix: Choosing the Right Catalyst
Target IsomerRecommended MethodCatalyst SystemNotes
1,4-Aryl Chan-Lam Coupling Cu(OAc)₂ / Pyridine / O₂Favors sterically open position. Slow for ortho-substituted phenyl rings.
1,4-Aryl Ullmann-Type CuI / L-Proline / K₂CO₃Robust. Requires heat (80-110°C). High selectivity for 1,4.
1,5-Aryl Cyclization De Novo SynthesisDirect N-arylation of 4-substituted imidazoles to get the 1,5-isomer is extremely difficult. Build the ring from an N-aryl amidine.

Advanced Protocol: The SEM Switch (The "Nuclear Option")

When you need to synthesize a complex 2-phenylimidazole with substituents at specific positions (e.g., 1,5-disubstituted) that are impossible to access via direct substitution, you use SEM-Translocation .

Concept: The SEM (2-(Trimethylsilyl)ethoxymethyl) group can "walk" from one nitrogen to the other upon lithiation. This allows you to protect the "easy" nitrogen, react at C2 or C5, and then swap the protecting group to expose the other nitrogen.

Workflow Diagram (DOT)

SEMSwitch Step1 1. Protection (SEM-Cl, NaH) Forms 1,4-isomer (SEM on remote N) Step2 2. Lithiation (n-BuLi, -78°C) Lithium coordinates to SEM oxygen Step1->Step2 Step3 3. Translocation (Warm to RT) SEM migrates to N3 Step2->Step3 Step4 4. Quench/Alkylation Result: SEM is now on the 'crowded' N. The 'open' N is free for functionalization. Step3->Step4

Caption: The SEM group migrates to the adjacent nitrogen via a 5-membered chelate intermediate, effectively reversing the protecting group regiochemistry.

Detailed Protocol: SEM Translocation

Objective: Move the protecting group to the hindered nitrogen to allow functionalization of the unhindered nitrogen (or vice versa).

  • Protection:

    • Suspend NaH (1.2 equiv) in dry THF at 0°C.

    • Add 4-substituted-2-phenylimidazole slowly. Stir 30 min.

    • Add SEM-Cl (1.1 equiv). Stir 2h.

    • Isolate: This yields predominantly the 1-SEM-4-substituted isomer (SEM on the "open" N).

  • The Switch (Translocation):

    • Dissolve the 1-SEM-imidazole in anhydrous THF under Argon. Cool to -78°C .

    • Add n-BuLi (1.1 equiv) dropwise.

    • Critical Step: Allow the solution to warm to -20°C or RT (depending on substrate). The lithiated species undergoes intramolecular nucleophilic attack, moving the SEM group to N3.

    • Quench with MeOH or an electrophile.

  • Result:

    • You now have the 1-SEM-5-substituted isomer.[1] The "easy" nitrogen (N1) is now blocked by the SEM group (which moved there), or if you quenched with H+, the SEM is on the hindered side, leaving the unhindered side free for a new reaction.

FAQ: Rapid Troubleshooting

Q: I am using Mitsunobu conditions (PPh3/DIAD) but getting no reaction.

  • A: Imidazoles are poor nucleophiles in Mitsunobu reactions if the pKa is too high (>13). 2-Phenylimidazole (pKa ~13.3) is borderline.

  • Fix: Use a more reactive azo-dicarbonyl like ADDP (1,1'-(azodicarbonyl)dipiperidine) or switch to standard SN2 alkylation with Cs₂CO₃.

Q: Can I separate the 1,4 and 1,5 isomers if I get a mixture?

  • A: Yes, but it is difficult.

  • Tip: The 1,5-isomer (more crowded) is usually more polar on silica gel because the lone pair on the N3 (the "open" nitrogen in the 1,5-isomer) is less sterically shielded and interacts more with the stationary phase. Use a gradient of DCM:MeOH (99:1 to 95:5).

Q: Does the phenyl ring substitution affect regioselectivity?

  • A: Yes. If the 2-phenyl ring has an ortho-substituent , it twists the phenyl ring out of planarity with the imidazole. This increases steric crowding around both nitrogens, but significantly more around N3. This dramatically improves selectivity for the N1 product (distal to the ortho-group).

References

  • Regioselective Synthesis of 1,4-Disubstituted Imidazoles. Schmidt, M. A., & Eastgate, M. D. (2012).[2] Organic & Biomolecular Chemistry. Key Finding: Detailed analysis of steric vs. electronic control in imidazole cyclization and alkylation.[3]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation. Joo, J. M., Touré, B. B., & Sames, D. (2010).[4] Journal of Organic Chemistry. Key Finding: Definitive guide on the "SEM Switch" and translocation mechanism for accessing difficult isomers.

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Altman, R. A., & Buchwald, S. L. (2007).[5] Journal of Organic Chemistry. Key Finding: Ligand-controlled N-arylation protocols favoring specific regioisomers.

  • N-Alkylation of Imidazoles: Steric and Electronic Effects. University of Otago Archive / Grimmett, M. R. Key Finding: Fundamental mechanistic study on SE2' vs SE2cB kinetics in imidazole alkylation.

Sources

Safety Operating Guide

2-(2-Methylsulfanyl-phenyl)-1H-imidazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-Methylsulfanyl-phenyl)-1H-imidazole Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Research Scientists & Drug Development Professionals

Executive Safety Directive

From the Desk of the Senior Application Scientist: Disposing of 2-(2-Methylsulfanyl-phenyl)-1H-imidazole requires more than a generic "organic waste" label. This molecule presents a dual-hazard profile: the imidazole heterocycle (typically basic and corrosive) and the methylsulfanyl (thioether) moiety (potential stench and sulfur oxide generation).

The Core Directive: Treat this substance as a Non-Halogenated, Sulfur-Bearing Organic Hazardous Waste .

  • Do not mix with oxidizers (risk of sulfoxide/sulfone exothermic conversion).

  • Do not dispose of down the drain (aquatic toxicity of imidazoles).

  • Do not mix with halogenated solvents (increases disposal costs and complicates incineration).

Hazard Identification & Causality

To dispose of this chemical safely, you must understand why it is hazardous. This section validates the protocol choices below.

Functional GroupAssociated HazardOperational Implication
Imidazole Ring Corrosive / Basic (pH > 7) Can cause chemical burns. Incompatible with strong acids (exothermic neutralization).
Methylsulfanyl Group Stench / SOx Precursor May release sulfur oxides (

) during incineration. Requires specific labeling for the waste contractor.[1]
Phenyl Ring Combustible Adds to the caloric value for incineration but increases flammability risk if dry.

Operational Disposal Protocol

Phase A: Pre-Disposal Stabilization

Before moving the material to the central waste area, ensure it is stable.

  • Stench Control: If the container emits a sulfide odor (rotten cabbage/garlic), seal the primary container in a secondary Ziploc-style bag or overpack can. Do not attempt to oxidize the smell with bleach on the benchtop; this can create unpredictable sulfoxides.

  • State Verification:

    • Solid: Dispose of directly as solid hazardous waste.

    • Solution: If dissolved in a solvent (e.g., DMSO, Methanol), the solvent dictates the primary waste stream, but the solute dictates the hazard tags.

Phase B: Waste Stream Segregation (The "Self-Validating" Step)

Use this logic to select the correct bin. If you put this in the wrong bin, the waste contractor’s field chemist will likely reject it during the lab pack audit.

  • Correct Stream: Non-Halogenated Organic Waste .[2][3]

    • Why? The molecule contains Carbon, Hydrogen, Nitrogen, and Sulfur. It contains no Chlorine, Bromine, Fluorine, or Iodine.

    • Exception: If you dissolved it in Dichloromethane (DCM) or Chloroform, it must go into the Halogenated stream.

Phase C: Labeling Specifications

Your label is the primary communication tool with the disposal facility.

  • Chemical Name: Write the full name. Do not use abbreviations like "Imid-S-Me".

  • Constituents: List "2-(2-Methylsulfanyl-phenyl)-1H-imidazole" (if >1%).

  • Hazard Checkboxes: Mark [x] Toxic, [x] Irritant/Corrosive.

  • Critical Note: Add a handwritten comment: "Contains Sulfur / Organic Sulfide."

    • Expert Insight: Incinerators have strict limits on sulfur feed rates to prevent acid rain emissions. Alerting them prevents regulatory fines for your facility.

Visualized Decision Workflow

The following diagram illustrates the logical flow for categorizing this specific waste product.

DisposalWorkflow Start Waste: 2-(2-Methylsulfanyl-phenyl)-1H-imidazole StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Powder/Crystal LiquidPath In Solution? StateCheck->LiquidPath Liquid BinA BIN A: Solid Hazardous Waste (Label: Toxic, Corrosive, Sulfur-bearing) SolidPath->BinA SolventCheck Identify Solvent LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Contains Cl, F, Br, I NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO, DMF) SolventCheck->NonHaloSolvent No Halogens BinB BIN B: Halogenated Liquid Waste HaloSolvent->BinB BinC BIN C: Non-Halogenated Liquid Waste NonHaloSolvent->BinC

Figure 1: Decision logic for segregating imidazole-derivative waste streams based on physical state and solvent carrier.

Emergency Management (Spills)

If a spill occurs, the "self-validating" safety system relies on having the correct neutralization agents before you need them.

  • PPE: Nitrile gloves (double gloving recommended due to corrosivity), safety goggles, and lab coat.

  • Containment:

    • Solid Spill: Do not sweep dry dust (inhalation risk). Cover with a damp paper towel or oil-dry pad to suppress dust, then scoop into a waste jar.

    • Liquid Spill: Absorb with vermiculite or a standard "Pink Pad."

  • Decontamination:

    • Wipe the surface with a mild detergent solution.

    • Senior Scientist Tip: If a sulfur odor persists, wipe the area with a dilute (10%) bleach solution only after the bulk chemical is removed. This oxidizes residual sulfides to non-volatile sulfoxides/sulfones. Never apply bleach directly to the bulk chemical.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Imidazole (Parent Structure). PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.[4] OSHA.gov. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.